![molecular formula C13H12FNO B2638278 [3-(2-Fluorophenoxy)phenyl]methanamine CAS No. 1061651-05-5](/img/structure/B2638278.png)
[3-(2-Fluorophenoxy)phenyl]methanamine
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Overview
Description
“[3-(2-Fluorophenoxy)phenyl]methanamine” is a chemical compound with the molecular formula C13H12FNO . It has a molecular weight of 217.24 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “[3-(2-Fluorophenoxy)phenyl]methanamine” is 1S/C13H12FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H,9,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“[3-(2-Fluorophenoxy)phenyl]methanamine” is an oil at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.Scientific Research Applications
Catalytic Applications in Organic Synthesis
[3-(2-Fluorophenoxy)phenyl]methanamine and its derivatives have been utilized in the synthesis of NCN′ and PCN pincer palladacycles. These palladacycles have shown promising applications in catalysis, exhibiting good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Development of Fluorescent Probes
Compounds related to [3-(2-Fluorophenoxy)phenyl]methanamine have been explored for the development of fluorescent probes sensitive to pH changes and metal cations. These fluorophores exhibit fluorescence enhancement under specific conditions, making them useful in biochemical and medical research (Tanaka et al., 2001).
Polymeric Materials
Derivatives of [3-(2-Fluorophenoxy)phenyl]methanamine have been used in the synthesis of novel poly(keto ether ether amide)s. These polymers demonstrate high thermal stability and enhanced solubility, making them potentially useful in advanced material applications (Sabbaghian et al., 2015).
Synthesis of Chiral Compounds
Research on the synthesis of chiral (indol‐2‐yl)methanamines, closely related to [3-(2-Fluorophenoxy)phenyl]methanamine, has been conducted. These compounds, synthesized with high enantiomeric excess, are important in the pharmaceutical industry for the production of various bioactive compounds (Lood et al., 2015).
Antimicrobial Agents
Certain derivatives of [3-(2-Fluorophenoxy)phenyl]methanamine have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in the development of new antimicrobial agents (Visagaperumal et al., 2010).
Applications in Medicinal Chemistry
Research on the development of serotonin and noradrenaline reuptake inhibitors, which involve derivatives of [3-(2-Fluorophenoxy)phenyl]methanamine, is significant in the field of medicinal chemistry. These compounds have potential therapeutic applications in the treatment of various psychiatric disorders (Whitlock et al., 2008).
Analyzing Mechanisms of Phenol Degradation
Studies using analogues of [3-(2-Fluorophenoxy)phenyl]methanamine, such as fluorophenols, have provided insights into the mechanisms of phenol degradation under methanogenic conditions. This research is valuable in understanding environmental degradation processes (Londry & Fedorak, 1993; Bisaillon et al., 1993; Genthner et al., 1989).
Safety and Hazards
The safety information for “[3-(2-Fluorophenoxy)phenyl]methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
[3-(2-fluorophenoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKFASDZHMHEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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